![molecular formula C26H24ClN3O6 B12406529 NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) is a topoisomerase I inhibitor known for its effective antibody-drug conjugate (ADC) activity. This compound can be delivered to cells through conjugated antibody targeting, making it a valuable tool in both in vivo and in vitro research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core and subsequent functionalization. The reaction conditions typically require controlled environments to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a topoisomerase I inhibitor in various chemical studies.
Biology: Employed in cellular studies to investigate the effects of topoisomerase inhibition.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of research chemicals and pharmaceuticals.
Mechanism of Action
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV. These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell division. The compound’s ability to target these enzymes makes it effective in disrupting cellular processes and providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Topoisomerase I inhibitor 10: Selectively inhibits leishmanial topoisomerase IB and exhibits antileishmanial activity.
Compound 13: Another topoisomerase I inhibitor with similar properties and applications.
Uniqueness
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) stands out due to its effective ADC activity and ability to be delivered to cells through conjugated antibody targeting. This unique feature enhances its applicability in targeted cancer therapy and other research areas .
Properties
Molecular Formula |
C26H24ClN3O6 |
|---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione;hydrochloride |
InChI |
InChI=1S/C26H23N3O6.ClH/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21;/h3-5,32H,2,6-11,27H2,1H3;1H/t24?,25?,26-;/m0./s1 |
InChI Key |
RZASSNKEOKWEIG-GODSSRNBSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

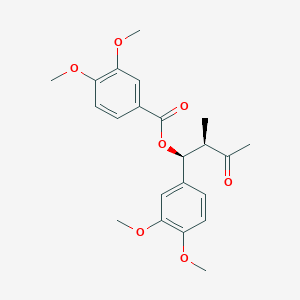

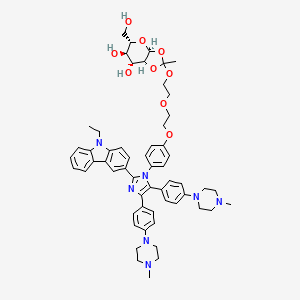
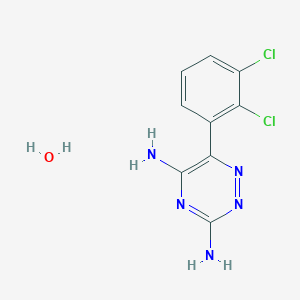

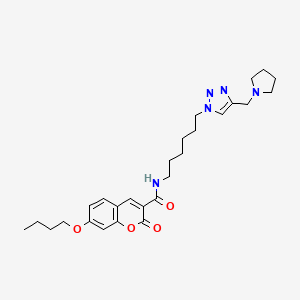
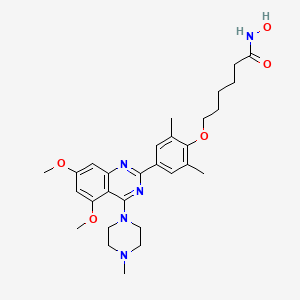
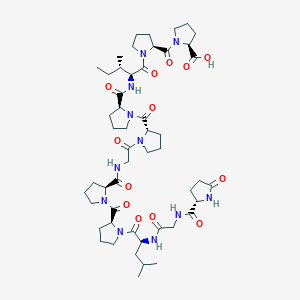
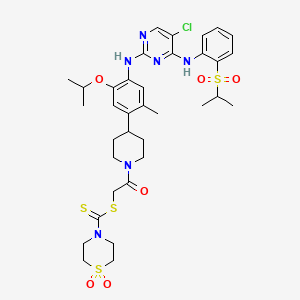
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
